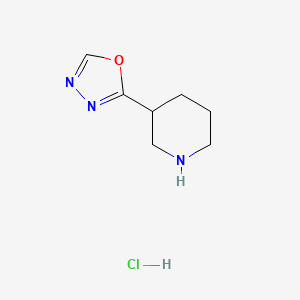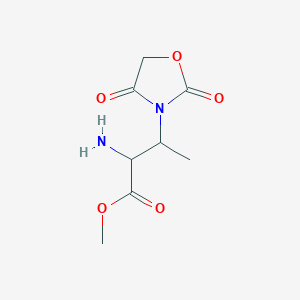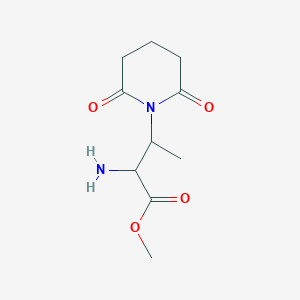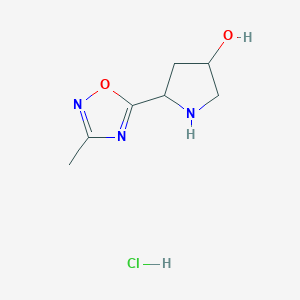
(1-甲基-1H-1,2,4-三唑-5-基)甲胺盐酸盐
描述
“(1-methyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1427379-86-9. It has a molecular weight of 148.59 . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for “(1-methyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride” is 1S/C4H8N4.ClH/c1-8-4(2-5)6-3-7-8;/h3H,2,5H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“(1-methyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride” is a powder that is stored at 4 degrees Celsius . Its molecular weight is 148.59 .
科学研究应用
药物发现中的三唑衍生物
三唑衍生物因其在药物发现中的潜力而受到探索,研究突出了其抗菌、抗炎、抗肿瘤和抗病毒等特性。三唑的结构多功能性允许开发具有多种生物活性的新药。例如,Ferreira 等人(2013 年)的综述强调了三唑衍生物在制药工业中的重要性,详细说明了它们在为治疗各种疾病(包括被忽视的疾病和耐药菌引起的疾病)创造新药中的应用 (Ferreira 等人,2013 年).
材料科学和有机合成
在材料科学和有机合成中,三唑衍生物因其稳定性和参与各种化学反应的能力而被利用。用于创建 1,4-二取代的 1,2,3-三唑的合成路线已得到广泛综述,展示了它们在生物缀合、药物化学以及液晶和高性能材料开发中的应用 (Kaushik 等人,2019 年).
质子传导膜
三唑衍生物的进一步应用可以在质子传导燃料电池膜的开发中看到。Prozorova 和 Pozdnyakov(2023 年)讨论了 1H-1,2,4-三唑及其衍生物如何通过提高其热稳定性、电化学稳定性和在高温下无水条件下的离子电导率来增强电解质膜的性能 (Prozorova & Pozdnyakov,2023 年).
腐蚀抑制
三唑衍生物在腐蚀性介质中作为金属和合金的腐蚀抑制剂也发挥着至关重要的作用。1,2,3-三唑化合物作为腐蚀抑制剂的合成和应用已得到综述,显示了它们在保护金属表面免受腐蚀方面的有效性,从而延长了它们的寿命并保持了它们在各种环境条件下的完整性 (Hrimla 等人,2021 年).
安全和危害
The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
作用机制
Target of Action
Similar compounds such as 1,2,4-triazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that (1-methyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride may also interact with various biological targets.
Mode of Action
It’s worth noting that similar compounds, such as 1,2,4-triazole derivatives, have been shown to interact with their targets in a variety of ways . For instance, some 1,2,4-triazole derivatives have been found to inhibit tubulin polymerization .
Biochemical Pathways
Similar compounds, such as 1,2,4-triazole derivatives, have been found to affect a variety of biochemical pathways . For example, some 1,2,4-triazole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds, such as 1,2,4-triazole derivatives, have been found to have a range of effects at the molecular and cellular level . For example, some 1,2,4-triazole derivatives have been found to have cytotoxic activities against tumor cell lines .
Action Environment
It’s worth noting that the efficacy and stability of similar compounds, such as 1,2,4-triazole derivatives, can be influenced by a variety of environmental factors .
生化分析
Biochemical Properties
(1-methyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, influencing their activity and stability . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions.
Cellular Effects
The effects of (1-methyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . Studies have shown that this compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular responses. Additionally, it can impact metabolic processes by interacting with key metabolic enzymes, thereby affecting the overall metabolic flux within cells.
Molecular Mechanism
At the molecular level, (1-methyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their functions . This binding can result in conformational changes in the target molecules, thereby altering their activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-methyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific storage conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of (1-methyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
(1-methyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways . The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. These interactions are essential for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of (1-methyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride within cells and tissues are critical for its biological activity . The compound is transported through specific transporters and binding proteins, which facilitate its movement across cellular membranes. Once inside the cells, it can localize to specific compartments, where it exerts its effects. The distribution of the compound within tissues also determines its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of (1-methyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride is essential for its activity and function . The compound may be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications. This localization is crucial for its interaction with target biomolecules and the subsequent biochemical effects. Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
(2-methyl-1,2,4-triazol-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4.ClH/c1-8-4(2-5)6-3-7-8;/h3H,2,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXSXYVRAHEWAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-[1-(Oxan-4-yl)-1H-pyrazol-5-yl]piperidine](/img/structure/B1433074.png)
![1-[2-(2,4-Dimethylphenyl)sulfonylphenyl]piperazine](/img/structure/B1433075.png)








![Ethyl 6-oxospiro[2.5]octane-1-carboxylate](/img/structure/B1433090.png)
![(R)-Methyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,Z)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1433091.png)